

Understanding the mass shift of Triphenyltin chloride-d15

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Compound of Interest

Compound Name: Triphenyltin chloride-d15

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An In-depth Technical Guide to the Mass Shift of Triphenyltin Chloride-d15

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass shift observed in **Triphenyltin chloride-d15**, the deuterated analog of Triphenyltin chloride. It covers the fundamental principles, quantitative data, experimental protocols for its determination, and the biological context of Triphenyltin compounds.

Introduction to Mass Shift Analysis

Isotopic labeling is a powerful technique used in quantitative analysis, particularly in mass spectrometry-based assays. By replacing atoms with their heavier stable isotopes, a "mass shift" is introduced in the labeled molecule. This mass-shifted compound can then be used as an internal standard in analytical experiments, allowing for precise quantification of the unlabeled analyte. **Triphenyltin chloride-d15** is the deuterium-labeled version of Triphenyltin chloride, where 15 hydrogen atoms on the phenyl rings are replaced by deuterium. This results in a predictable increase in its molecular weight, which can be readily detected by mass spectrometry.

Quantitative Data Presentation

The key physical and chemical properties of Triphenyltin chloride and its deuterated form are summarized below. The mass shift is a direct consequence of the substitution of 15 protons

with 15 deuterons.

Property	Triphenyltin chloride	Triphenyltin chloride-d15
Molecular Formula	C ₁₈ H ₁₅ ClSn[1]	C ₁₈ D ₁₅ ClSn[2]
Abbreviation	TPTCl	TPTCl-d15
Molecular Weight (g/mol)	~385.5[1][3]	~400.57
Monoisotopic Mass (Da)	385.988431[1]	401.082582[2]
CAS Number	639-58-7[3]	358731-94-9
Isotopic Purity	N/A	≥98 atom % D
Theoretical Mass Shift (Da)	-	+15.094151

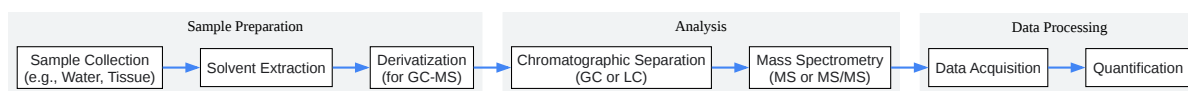
The theoretical mass shift is calculated as the difference between the monoisotopic mass of **Triphenyltin chloride-d15** and Triphenyltin chloride.

Experimental Protocols for Mass Spectrometry

The analysis of organotin compounds like Triphenyltin chloride and its deuterated analog is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[4][5]

General Experimental Workflow

The general workflow for the analysis of organotin compounds involves several key steps from sample collection to data analysis.



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Caption: General workflow for the analysis of organotin compounds.

GC-MS Protocol

GC-MS analysis of organotin compounds often requires a derivatization step to increase their volatility.^[4]

- Sample Preparation and Derivatization:
 - For water samples, adjust the pH to approximately 5.^{[4][6]}
 - Add an internal standard, such as Tripropyltin.^[4]
 - Introduce a derivatizing agent, commonly a 1-2% (w/v) solution of sodium tetraethylborate (NaBEt_4), to ethylate the organotin compounds.^{[4][6]}
 - Perform a liquid-liquid extraction using a nonpolar solvent like pentane or hexane.^[6]
 - Carefully transfer the organic layer for analysis.^[4]
- Instrumentation:
 - Gas Chromatograph:
 - Column: A non-polar column, such as a TraceGOLD™ TG-5MS (30 m x 0.25 mm x 0.25 μm), is suitable.^[6]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).^[4]
 - Oven Program: Start at a low temperature (e.g., 45-50°C), hold, then ramp up to a final temperature of around 300°C.^{[4][6]}
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.^[4]
 - Ion Source Temperature: 230-300°C.^{[4][6]}

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the analytes.[4]

LC-MS/MS Protocol

LC-MS/MS offers the advantage of analyzing many organotin compounds directly without derivatization.[5]

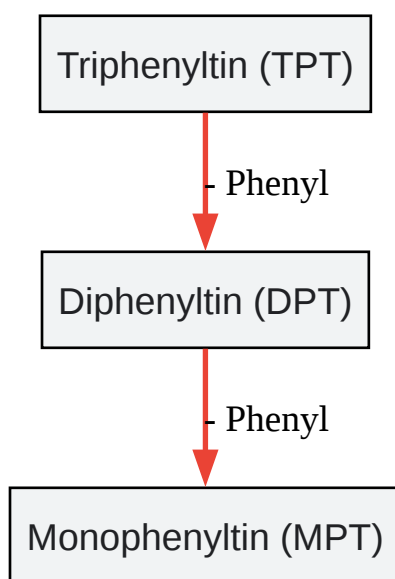
- Sample Preparation:
 - For solid samples (e.g., food, textiles), perform a solvent extraction with acetonitrile.[5]
 - Centrifuge the sample to separate the solid and liquid phases.[5]
 - Dilute the extract with water before injection.[5]
 - Water samples can often be injected directly after the addition of an internal standard.[5]
- Instrumentation:
 - Liquid Chromatograph:
 - Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6u C18 50x3mm) is commonly used.[5]
 - Mobile Phase: A gradient of methanol and water, both containing formic acid and ammonium formate.[5]
 - Flow Rate: Around 800 $\mu\text{L}/\text{min}$. [5]
 - Mass Spectrometer:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][7]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5] Two MRM transitions are typically monitored for each compound for quantification and confirmation.[5]

Biological Mechanisms and Signaling Pathways

Triphenyltin compounds are known for their toxicity and are considered endocrine disruptors.[1][8] Their biological effects are multifaceted, involving various cellular pathways.

Degradation Pathway

In biological systems and the environment, Triphenyltin chloride undergoes a stepwise degradation, losing its phenyl groups to form diphenyltin and monophenyltin compounds.[3][9][10]

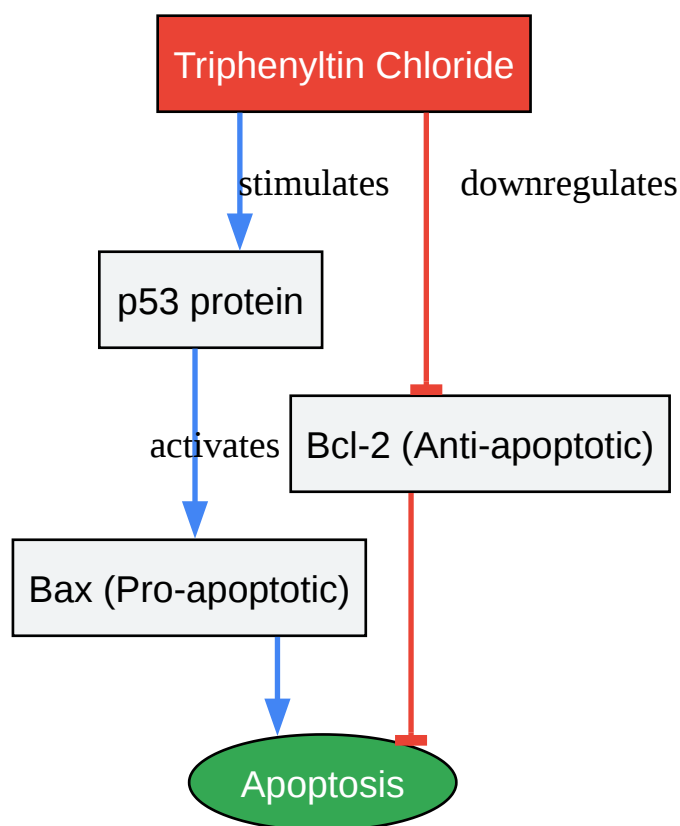


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Caption: Degradation pathway of Triphenyltin.

Apoptosis Induction Pathway

Triphenyltin compounds can induce programmed cell death (apoptosis) in various cell lines. This process involves the regulation of key pro-apoptotic and anti-apoptotic proteins.[11]

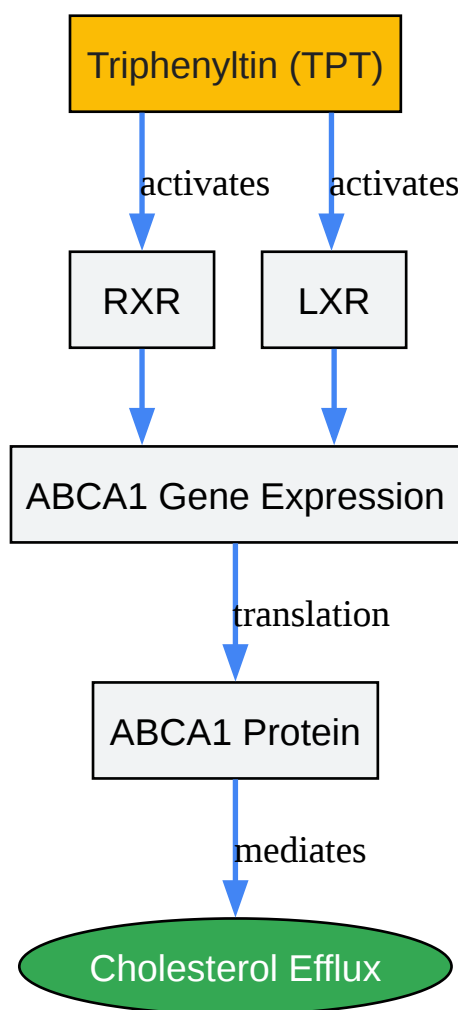


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Caption: Apoptosis induction by Triphenyltin chloride.

Disruption of Cholesterol Signaling

Triphenyltin has been shown to disrupt cholesterol transport in steroidogenic cells by modulating the expression of nuclear receptors like the Liver X Receptor (LXR) and Retinoid X Receptor (RXR).[8] This leads to an upregulation of cholesterol transporters such as ABCA1.[8]



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Caption: Disruption of cholesterol signaling by Triphenyltin.

Conclusion

The M+15 mass shift of **Triphenyltin chloride-d15** is a well-defined and analytically crucial property. This technical guide has provided the quantitative data, detailed experimental protocols for its verification using GC-MS and LC-MS/MS, and an overview of the biological pathways affected by this class of compounds. The use of deuterated standards like **Triphenyltin chloride-d15** is indispensable for the accurate and reliable quantification of these toxic compounds in various matrices, supporting research in environmental science, toxicology, and drug development.

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References

- 1. Triphenyltin Chloride | C₁₈H₁₅ClSn | CID 12540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. polymer.bocsci.com [polymer.bocsci.com]
- 3. Triphenyltin Compounds (CICADS) [inchem.org]
- 4. benchchem.com [benchchem.com]
- 5. sciex.jp [sciex.jp]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Temporal and Within-Sporophyte Variations in Triphenyltin Chloride (TPTCL) and Its Degradation Products in Cultivated Undaria pinnatifida | MDPI [mdpi.com]
- 11. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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